4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine
説明
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine is a structurally complex molecule featuring a bipiperidine core linked to two distinct heterocyclic systems: a 3-chloro-5-(trifluoromethyl)pyridine moiety via an ether bond and a 3,5-dimethyl-1,2-oxazole group via a carbonyl bridge. This compound integrates multiple pharmacophoric elements, including nitrogen-containing rings (piperidine, pyridine, and oxazole) and halogen/trifluoromethyl substituents, which are often associated with enhanced bioavailability and target binding affinity in drug discovery.
特性
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClF3N4O3/c1-13-19(14(2)33-28-13)21(31)30-7-3-16(4-8-30)29-9-5-17(6-10-29)32-20-18(23)11-15(12-27-20)22(24,25)26/h11-12,16-17H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRRTWOIMRJNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is acetyl-CoA carboxylase (ACC) . ACC is a key enzyme in the fatty acid synthesis and metabolism pathway. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of long-chain fatty acids.
Mode of Action
The compound acts as an inhibitor of ACC . It binds to the active site of the enzyme, preventing the normal substrate, acetyl-CoA, from binding. This inhibits the enzyme’s activity and disrupts the production of malonyl-CoA, thereby interfering with fatty acid synthesis.
Biochemical Pathways
The inhibition of ACC affects the fatty acid synthesis pathway . The reduced production of malonyl-CoA leads to a decrease in long-chain fatty acid synthesis. This can have downstream effects on various biological processes that depend on these fatty acids, including the production of cell membranes and signaling molecules.
Pharmacokinetics
The presence of the trifluoromethyl group and pyridinyl moiety could potentially enhance the compound’s bioavailability and stability.
Result of Action
The inhibition of ACC by this compound disrupts fatty acid synthesis, which can lead to a variety of cellular effects. For instance, it can affect the integrity of cell membranes and the production of signaling molecules. In certain contexts, such as in the case of cancer cells that rely heavily on fatty acid synthesis for proliferation, this could potentially inhibit cell growth.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s ionization state and, consequently, its ability to interact with ACC. Additionally, the presence of other substances that bind to ACC could influence the compound’s efficacy.
生物活性
The compound 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into several key components:
- Pyridine moiety : The presence of the chloro and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
- Oxazole ring : Known for its role in various biological activities, this heterocyclic structure contributes to the compound's overall reactivity.
- Bipiperidine framework : This portion is often associated with enhanced binding affinity to certain receptors.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological effects:
-
Anticancer Activity :
- In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .
- Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
-
Antimicrobial Effects :
- Preliminary investigations suggest that the compound possesses antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Activity :
Case Studies
Several studies have been conducted to elucidate the biological activity of this compound:
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways, leading to cell death.
- Cytokine Modulation : In inflammatory conditions, it modulates cytokine signaling pathways, reducing inflammation.
- Membrane Disruption : In bacteria, it may disrupt cellular membranes or inhibit key enzymes involved in metabolism.
類似化合物との比較
Table 1: Structural Comparison of Key Compounds
*Molecular formulas and weights for the target compound are calculated based on IUPAC nomenclature rules.
Key Observations:
- Heterocyclic Diversity : Unlike simpler piperidine-pyridine hybrids (e.g., 3-Chloro-5-(piperidin-4-ylmethyl)pyridine ), the target compound incorporates a bipiperidine core, which may enhance conformational flexibility and binding to multi-domain protein targets.
- Electron-Withdrawing Substituents : The 3-chloro-5-(trifluoromethyl)pyridine group distinguishes it from analogs like 2-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine , which lacks halogen or CF₃ groups. These substituents likely improve metabolic stability and membrane permeability.
- Oxazole vs.
Physicochemical and Drug-Likeness Properties
Computational studies on similar compounds (e.g., chromeno-pyrimidine derivatives ) suggest that the target compound may exhibit favorable drug-like properties:
- Lipophilicity : The trifluoromethyl group and aromatic systems could increase logP, enhancing blood-brain barrier penetration.
- Polar Surface Area (PSA): The bipiperidine and oxazole groups may reduce PSA compared to more polar analogs (e.g., chromeno-pyrimidines ), improving oral bioavailability.
Q & A
Q. What are the critical steps and challenges in synthesizing 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine?
- Methodological Answer : Synthesis typically involves sequential coupling reactions:
Functional Group Activation : The pyridine and oxazole moieties require halogenation or trifluoromethylation for reactivity.
Bipiperidine Linkage : Coupling via nucleophilic substitution or amidation under controlled pH (6.5–7.5) and temperature (60–80°C) .
Purification : Use preparative HPLC or column chromatography to isolate intermediates and the final product, ensuring >95% purity .
Key challenges include avoiding side reactions (e.g., over-substitution) and maintaining stereochemical integrity during bipiperidine formation.
Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify bipiperidine conformation and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity analysis; use ammonium acetate buffer (pH 6.5) for optimal separation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for storage recommendations .
Q. What are the standard storage conditions to maintain compound stability?
- Methodological Answer : Store lyophilized or crystalline forms at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation. Avoid exposure to light, humidity (>30% RH), and repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can reaction yields be optimized for the trifluoromethylpyridinyl-oxy intermediate?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of halogenated pyridines.
- Catalysis : Use Pd-catalyzed cross-coupling for trifluoromethyl group introduction, with ligand systems (e.g., XPhos) to reduce side products .
- Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion (~85–90%) .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Replication : Validate results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
- Structural Modifications : Systematically vary the oxazole-4-carbonyl or bipiperidine groups to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or assay-specific biases .
Q. What computational strategies are effective for predicting target interactions and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors linked to disease pathways .
- ADMET Prediction : Apply QSAR models in SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 inhibition, and bioavailability .
Q. How to design in vivo studies to evaluate neuropharmacological potential?
- Methodological Answer :
- Dosing Strategy : Administer via intraperitoneal (IP) injection at 10–50 mg/kg, adjusting for plasma protein binding (measured via equilibrium dialysis) .
- Behavioral Models : Use Morris water maze (for cognitive effects) or forced swim test (for antidepressant activity) with appropriate controls .
- Toxicology Screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
